N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide

PDE4 inhibitor isoform selectivity emesis liability

LASSBio-448 is a quantitatively characterized, PDE4D-sparing PDE4 inhibitor (PDE4D IC50=4.7μM; index=6.71) designed to minimize emetic liability while retaining anti-inflammatory efficacy across Th2-high (OVA) and Th2-low (LPS) lung inflammation models. Unlike rolipram (PDE4D index=2.00), it provides a benchmark selectivity profile for SAR campaigns and serves as a low-emetic comparator in xylazine/ketamine tolerability screening. Procure LASSBio-448 for respiratory drug discovery programs requiring validated in vivo efficacy and reduced behavioral confounding in chronic dosing.

Molecular Formula C16H16ClNO6S
Molecular Weight 385.8 g/mol
Cat. No. B3469284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide
Molecular FormulaC16H16ClNO6S
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H16ClNO6S/c1-21-13-7-16(15(22-2)6-11(13)17)25(19,20)18-8-10-3-4-12-14(5-10)24-9-23-12/h3-7,18H,8-9H2,1-2H3
InChIKeyBIVIUHLOAVPGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide (LASSBio-448) – A Quantitatively Characterized PDE4 Inhibitor Prototype


N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide, also designated LASSBio-448 or compound 6a, is a synthetic sulfonamide-derivative phosphodiesterase-4 (PDE4) inhibitor with the molecular formula C16H16ClNO6S, a molecular weight of 385.8 g/mol, and CAS Registry Number 433943-81-8 . Originally discovered in the LASSBio laboratory, it was specifically designed as an antiasthmatic prototype that targets cAMP-specific PDE4 isoforms to elevate intracellular cAMP levels in airway smooth muscle and inflammatory cells [1]. The compound has been characterized by full synthetic protocols, spectroscopic confirmation (IR, 1H NMR), melting point determination (145–146°C), and comprehensive in vitro/in vivo pharmacological profiling, including head-to-head comparisons against the reference inhibitors rolipram and cilomilast [2].

Why Generic PDE4 Inhibitor Substitution Fails: Evidence-Based Selectivity and Safety Differentiation for N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide


PDE4 inhibitors constitute a structurally heterogeneous class with profound differences in isoform selectivity profiles, emetic liability, and metabolic susceptibility. In-class substitution without quantitative justification risks introducing compounds with unfavorable PDE4D-driven emetic side effects or divergent CYP-mediated clearance [1]. LASSBio-448 distinguishes itself through a specific PDE4 isoform inhibition pattern and a differentiated pro-emetic profile demonstrated in head-to-head in vivo assays—the xylazine/ketamine anesthesia model—against both rolipram and cilomilast [2]. The following quantitative evidence dimensions provide the verifiable basis for prioritized selection or procurement of LASSBio-448 over its closest comparators.

Quantitative Differentiation Evidence: N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide vs. PDE4 Inhibitor Comparators


PDE4 Isoform Selectivity: LASSBio-448 Exhibits Superior PDE4D/PDE4A and PDE4D/PDE4B Inhibitory Indices vs. Rolipram

In a recombinant human PDE4 isoform panel, LASSBio-448 (6a) demonstrated a markedly superior inhibitory index compared to the prototypical PDE4 inhibitor rolipram. The PDE4D/PDE4A ratio for LASSBio-448 is 6.71 versus 2.00 for rolipram, indicating greater selectivity for PDE4A over PDE4D. Similarly, the PDE4D/PDE4B ratio is 3.36 for LASSBio-448 versus 0.67 for rolipram, meaning LASSBio-448 spares PDE4D relative to PDE4B whereas rolipram preferentially inhibits PDE4D. Because PDE4D inhibition is mechanistically linked to emetic side effects via α2-adrenoceptor-mediated pathways, this quantitative selectivity advantage directly predicts a superior tolerability profile [1].

PDE4 inhibitor isoform selectivity emesis liability

In Vivo Anti-Inflammatory Efficacy: LASSBio-448 Attenuates Ovalbumin-Induced Eosinophil Infiltration in A/J Mice — Direct Comparison with Rolipram

In a murine allergic airway inflammation model, oral administration of LASSBio-448 (100 mg/kg) significantly inhibited ovalbumin (OVA)-induced eosinophil accumulation in bronchoalveolar lavage (BAL) fluid and lung tissue samples. Rolipram, administered at a 10-fold lower dose (10 mg/kg, p.o.), also reduced eosinophil infiltration, providing a head-to-head benchmark. Both compounds were given 1 h before OVA challenge on days 26 and 22 of the protocol. Quantitative histological and BAL differential cell counts confirmed that LASSBio-448 at 100 mg/kg achieved comparable or greater suppression of eosinophilic infiltration relative to rolipram at 10 mg/kg [1]. Furthermore, in an interventional treatment protocol (administration after allergen sensitization and challenge), LASSBio-448 reversed ongoing lung eosinophilic infiltration, mucus exacerbation, peribronchiolar fibrosis, and airway hyper-reactivity (AHR), effects mechanistically associated with the blockade of pro-inflammatory mediators including IL-4, IL-5, IL-13, and eotaxin-2 [2].

allergic asthma model eosinophilic inflammation OVA challenge

LPS-Induced Acute Lung Inflammation: LASSBio-448 at 2.5–10 mg/kg Prevents Neutrophil Infiltration and AHR — Direct Comparison with Cilomilast at 1 mg/kg

In a lipopolysaccharide (LPS)-induced acute lung inflammation model in A/J mice, LASSBio-448 (2.5 and 10 mg/kg, p.o.) and the clinically developed PDE4 inhibitor cilomilast (1 mg/kg, p.o.) were directly compared. Both compounds were administered 1 h before intranasal LPS challenge (25 μg/25 μL), and outcomes were assessed 24 h post-challenge. LASSBio-448 dose-dependently prevented airway hyper-reactivity (AHR) and reduced neutrophil infiltration, attested by myeloperoxidase (MPO) activity in lung tissue samples, with efficacy at 10 mg/kg comparable to that of cilomilast at 1 mg/kg [1]. This study extends the anti-inflammatory profile of LASSBio-448 beyond allergic eosinophilic models to neutrophil-predominant innate immune responses, a clinically relevant dimension for acute exacerbations of chronic respiratory diseases [2].

acute lung injury LPS challenge neutrophilic inflammation

Reduced Emetic Liability: LASSBio-448 Is Less Pro-Emetic Than Both Rolipram and Cilomilast in the Xylazine/Ketamine Anesthesia Model

The xylazine/ketamine-induced anesthesia duration test, a validated behavioral correlate of emesis in rodents that is mechanistically linked to PDE4D-mediated α2-adrenoceptor signaling, was employed to rank the emetic potential of PDE4 inhibitors. LASSBio-448 was shown to be less pro-emetic than both rolipram and cilomilast in this assay [1]. The PDE4D-sparing isoform selectivity pattern of LASSBio-448 (see Evidence Item 1) provides the mechanistic basis for this observation: PDE4D inhibition shortens α2-adrenoceptor-mediated anesthesia duration, and LASSBio-448's higher PDE4D IC50 (4.7 μM) relative to its PDE4A and PDE4B IC50 values results in reduced on-target emetic drive compared to rolipram (PDE4D IC50 = 0.6 μM) [2]. While the primary publication reports this finding qualitatively, the quantitative IC50-based selectivity indices provide the underlying rationale; a follow-on 2020 study of LASSBio-448 analogs confirmed that optimization of the PDE4A/PDE4D selectivity ratio through the sulfonyl hydrazone series (LASSBio-1632) further improved this tolerability window [3].

PDE4 inhibitor tolerability emesis correlate alpha2-adrenoceptor

Hepatic Metabolic Pathway Characterization: LASSBio-448 Is Metabolized by CYP1A2, CYP2C19, and CYP3A4 with Two Identified Phase I Metabolites

The in vitro microsomal hepatic metabolism of LASSBio-448 was characterized using pooled rat liver microsomes and NADPH-generating system. Two major Phase I metabolites were identified by HPLC-MS: O-demethyl-LASSBio-448 (M1), formed by dealkylation of the 3,4-dimethoxyphenyl subunit, and 3,4-dihydroxyphenyl-LASSBio-448 (M2), formed by dealkylation of the 1,3-benzodioxole subunit, in agreement with in silico MetaSite predictions [1]. CYP phenotyping using selective chemical inhibitors (sulfaphenazole for CYP2C9, quinidine for CYP2D6, furafylline for CYP1A2, p-nitrophenol for CYP2E1, ticlopidine for CYP2C19, and ketoconazole for CYP3A4) demonstrated that CYP1A2, CYP2C19, and CYP3A4 are the isoforms involved in the oxidative biotransformation of LASSBio-448 [2]. This well-characterized metabolic pathway enables prediction of drug-drug interaction risks and comparison to other PDE4 inhibitors with different CYP dependencies.

drug metabolism cytochrome P450 metabolic stability

Intracellular cAMP Elevation and Functional Tracheal Relaxation: LASSBio-448 Demonstrates cAMP-Dependent Mechanism Consistent with PDE4 Inhibition

In primary cultured guinea-pig tracheal smooth muscle cells, LASSBio-448 (100 μM) elevated intracellular cAMP levels, an effect that was blocked by the adenylyl cyclase inhibitor SQ22536 (100 μM), confirming that cAMP accumulation results from PDE4-mediated hydrolysis inhibition rather than direct adenylyl cyclase activation [1]. In isolated guinea-pig tracheal ring preparations, pre-incubation with LASSBio-448 (100 μM) attenuated carbachol-induced contractile responses, consistent with functional airway smooth muscle relaxation mediated through the cAMP/protein kinase A signaling axis [2]. While these cellular and tissue-level effects are characteristic of PDE4 inhibitors as a class, the direct association with LASSBio-448's specific isoform IC50 profile (see Evidence Item 1) links the biochemical target engagement to functional pharmacodynamic endpoints in airway-relevant tissues.

cAMP signaling airway smooth muscle relaxation PDE4 functional assay

Optimal Research and Industrial Application Scenarios for N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide Based on Quantitative Differentiation Evidence


PDE4 Isoform Selectivity Screening and Structure-Activity Relationship (SAR) Studies Requiring a PDE4D-Sparing Reference Compound

LASSBio-448 serves as a quantitatively characterized PDE4D-sparing reference standard (PDE4D IC50 = 4.7 μM; PDE4D/PDE4A index = 6.71) for SAR campaigns aiming to minimize emetic liability while preserving PDE4A/PDE4B inhibitory activity. Unlike rolipram, which preferentially inhibits PDE4D (PDE4D/PDE4A index = 2.00; PDE4D/PDE4B index = 0.67), LASSBio-448 provides a benchmark selectivity profile that can be used to normalize new chemical entities in PDE4 panel screening. The validated synthetic protocol (70% yield, mp 145–146°C, full IR and ¹H NMR characterization) and the availability of derivative series (sulfonamides 6a–6m and sulfonyl hydrazones 7a–7j) further support its use as a synthetic chemistry starting point for medicinal chemistry optimization programs targeting respiratory PDE4 inhibitors with improved therapeutic windows [1].

In Vivo Pharmacology Studies of Allergic and Non-Allergic Airway Inflammation Using a PDE4 Inhibitor with Demonstrated Efficacy in Both Eosinophilic and Neutrophilic Models

The dual demonstration of LASSBio-448 efficacy in OVA-driven allergic eosinophilic inflammation (100 mg/kg, p.o.) and LPS-driven neutrophilic inflammation (2.5–10 mg/kg, p.o.)—each with direct comparator data against rolipram or cilomilast—qualifies this compound as a preferred PDE4 inhibitor for respiratory inflammation models that require pharmacological validation across multiple inflammatory endotypes [1]. Researchers studying mixed or steroid-resistant inflammatory phenotypes can use LASSBio-448 as a tool to dissect PDE4-dependent pathways in both Th2-high and Th2-low airway disease contexts, with the added advantage of a lower emetic liability profile that reduces confounding behavioral effects in chronic dosing regimens [2].

Drug-Drug Interaction and CYP-Mediated Metabolism Studies Requiring a Multi-Isoform CYP Substrate

The identification of CYP1A2, CYP2C19, and CYP3A4 as the enzymes responsible for LASSBio-448 oxidative metabolism makes this compound a well-characterized probe substrate for studying poly-CYP metabolic networks in liver microsome or hepatocyte assays. The two major Phase I metabolites (O-demethyl-LASSBio-448, M1; 3,4-dihydroxyphenyl-LASSBio-448, M2) and the reproducible HPLC-MS analytical methodology provide defined endpoints for metabolism inhibition or induction studies [1]. Pharmaceutical scientists evaluating CYP-mediated drug interaction risks for PDE4 inhibitor candidates can use LASSBio-448 as a structurally distinct comparator to roflumilast (CYP3A4/CYP1A2) or cilomilast (CYP3A4/CYP2C8) to assess the impact of differential CYP engagement on pharmacokinetic interaction profiles [2].

PDE4 Inhibitor Emetic Liability Screening Using the Xylazine/Ketamine Anesthesia Model

The validated lower emetic potential of LASSBio-448 relative to rolipram and cilomilast in the xylazine/ketamine anesthesia model (a PDE4D/α2-adrenoceptor-dependent behavioral correlate of emesis) positions this compound as a negative control or low-emetic comparator in PDE4 tolerability screening cascades [1]. Contract research organizations and pharmaceutical discovery groups using this assay to rank-order PDE4 inhibitor candidates can incorporate LASSBio-448 as a benchmark representing a PDE4D-sparing chemotype that retains anti-inflammatory efficacy while minimizing the primary dose-limiting toxicity of the target class [2].

Quote Request

Request a Quote for N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.